Dehydro Nifedipine-d6 is a deuterated variant of dehydro nifedipine, which is the primary metabolite of the calcium channel blocker medication nifedipine. It is specifically designed for use as an internal standard in analytical chemistry, particularly in pharmacokinetic studies. The introduction of deuterium atoms allows for precise tracking and quantification of nifedipine levels in biological samples, minimizing interference from the parent compound due to its similar chemical properties. This compound is essential in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of nifedipine following administration .
Dehydro Nifedipine-d6 can be synthesized from nifedipine through a process known as deuteration, where specific hydrogen atoms are replaced with deuterium. This compound is commercially available from various chemical suppliers and is utilized primarily in research settings to enhance the accuracy of analytical measurements .
The synthesis of Dehydro Nifedipine-d6 typically involves deuteration techniques that introduce deuterium into the molecular structure of dehydro nifedipine. While specific synthetic routes may vary among manufacturers, the general approach includes:
Dehydro Nifedipine-d6 shares a core structure with dehydro nifedipine, characterized by:
The key distinction lies in the replacement of six hydrogen atoms with deuterium at specific positions on the methyl groups .
Dehydro Nifedipine-d6 itself does not participate in significant chemical reactions as an active pharmaceutical agent; rather, it serves as a tracer molecule in analytical studies. It can undergo metabolic processes similar to those of its parent compound:
The introduction of deuterium alters the mass spectrum of the compound without affecting its pharmacological activity, allowing for differentiation during mass spectrometry analysis.
Dehydro Nifedipine-d6 does not exhibit a direct mechanism of action itself; instead, it functions as a reference standard that helps elucidate the pharmacokinetics of nifedipine. By measuring concentrations of Dehydro Nifedipine-d6 in biological samples, researchers can infer information about:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to characterize Dehydro Nifedipine-d6 and confirm its identity and purity .
Dehydro Nifedipine-d6 is primarily used in scientific research applications:
Dehydro Nifedipine-d6 (CAS 125464-52-0) is a deuterium-labeled analog of the primary oxidative metabolite of the calcium channel blocker nifedipine. Its molecular formula, C₁₇H₁₀D₆N₂O₆, reflects the strategic replacement of six hydrogen atoms with deuterium at the methyl ester groups, resulting in a molecular weight of 350.36 g/mol – six mass units higher than its non-deuterated counterpart [1] [3]. The deuterium atoms are specifically incorporated as two trideuteriomethyl groups (–OCD₃), positioned at the 3- and 5-carboxylate functions of the dihydropyridine ring system [3] [9]. This isotopic labeling pattern is engineered to preserve the compound's electronic and steric properties while creating a distinct mass signature for analytical detection.
The core structure comprises a 2,6-dimethyl-4-(2-nitrophenyl)pyridine scaffold with dicarboxylate functionalities at the 3- and 5-positions. X-ray crystallographic studies of related nifedipine analogs reveal a planar pyridine ring and orthogonal orientation of the ortho-nitrophenyl substituent, creating a twisted molecular conformation that influences crystal packing and solubility [5]. The SMILES notation (O=C(C1=C(C2=CC=CC=C2N+=O)C(C(OC([2H])([2H])[2H])=O)=C(C)N=C1C)OC([2H])([2H])[2H] and InChIKey (UMQHJQGNGLQJPF-LIJFRPJRSA-N) encode this specific isotopologue, confirming the deuterium positions [3] [9].
Table 1: Isotopic Distribution and Structural Identifiers of Dehydro Nifedipine-d6
Property | Specification |
---|---|
Molecular Formula | C₁₇H₁₀D₆N₂O₆ |
CAS Number | 125464-52-0 |
IUPAC Name | bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |
SMILES | O=C(C1=C(C2=CC=CC=C2N+=O)C(C(OC([2H])([2H])[2H])=O)=C(C)N=C1C)OC([2H])([2H])[2H] |
InChIKey | UMQHJQGNGLQJPF-LIJFRPJRSA-N |
Deuterium Positions | 3,5-di(methyl-d₃) ester groups |
The synthesis of Dehydro Nifedipine-d6 typically follows a modified Hantzsch dihydropyridine synthesis route, incorporating deuterated reagents at the esterification stage. The key synthetic step involves the condensation of 2-nitrobenzaldehyde with methyl acetoacetate-d₃ (CH₃COCH₂COOCD₃), followed by cyclization in the presence of ammonia. This approach ensures site-specific deuterium incorporation exclusively at the methoxy groups (-OCD₃) rather than the methyl substituents on the pyridine ring [6] [8]. The use of methyl acetoacetate-d₃ (deuterated at the methyl ester moiety) as a precursor guarantees high isotopic enrichment (>98% deuterium incorporation) at the targeted positions [3].
Purification employs a multi-step chromatographic process to achieve the stringent purity standards required for analytical applications. Initial purification via silica gel column chromatography removes unreacted precursors and by-products, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) under acidic mobile phase conditions (e.g., 0.1% formic acid in water/acetonitrile gradients) [3] [6]. This process effectively separates Dehydro Nifedipine-d6 from its non-deuterated analog and other structural isomers. Final purification typically yields ≥98% chemical purity and >99% isotopic abundance, as verified by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy [3] [8]. Critical quality control includes confirmation of deuterium distribution patterns using high-resolution mass spectrometry and assessment of residual solvents by gas chromatography.
Table 2: Synthesis and Purification Parameters for Dehydro Nifedipine-d6
Parameter | Specification |
---|---|
Key Precursor | Methyl acetoacetate-d₃ |
Isotopic Incorporation Step | Esterification during cyclization |
Purification Sequence | 1. Silica gel chromatography 2. Preparative RP-HPLC |
Typical Mobile Phase | Acidified water/acetonitrile gradients (0.1% HCOOH) |
Purity Specifications | ≥98% chemical purity; >99% isotopic abundance |
Analytical Confirmation | LC-MS, NMR, HRMS |
Dehydro Nifedipine-d6 exhibits distinct physicochemical properties critical for its performance as an analytical standard. The compound demonstrates moderate lipophilicity with a calculated partition coefficient (LogP) of approximately 2.85, comparable to its non-deuterated analog [3]. This value indicates preferential solubility in organic solvents like acetonitrile, methanol, and dimethyl sulfoxide, with limited aqueous solubility (<0.1 mg/mL in water at 25°C). Its topological polar surface area (TPSA) of 108.63 Ų reflects significant polarity due to the two ester carbonyls and nitro group, influencing chromatographic retention behavior [3] [9].
Stability assessments reveal critical sensitivities:
Notably, the deuterium labeling minimally impacts bulk physicochemical properties but significantly enhances metabolic stability in biological matrices. The deuterated methyl groups exhibit slower oxidative metabolism (kinetic isotope effect), making Dehydro Nifedipine-d6 particularly valuable for in vivo tracer studies where resistance to enzymatic degradation is essential [1] [6].
Table 3: Physicochemical Properties and Stability Profile
Property | Value/Condition |
---|---|
Molecular Weight | 350.36 g/mol |
Calculated LogP | 2.85 |
Topological Polar Surface Area | 108.63 Ų |
Aqueous Solubility | <0.1 mg/mL (25°C) |
Thermal Decomposition | >150°C (onset) |
Optimal Storage (Solid) | -20°C, desiccated, protected from light |
Solution Stability | >6 months in acetonitrile (-20°C, dark) |
Hydrolytic Sensitivity | Labile at pH >7.0 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7